REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Ca+2].Br[CH:7]([C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[CH3:8]>O>[OH:2][CH:7]([C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[CH3:8] |f:0.1|
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Ca+2]
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Name
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3-(1-bromoethyl)benzophenone
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Quantity
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10 g
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Type
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reactant
|
Smiles
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BrC(C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resultant reaction solution
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Type
|
EXTRACTION
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Details
|
was extracted with benzene
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Type
|
DRY_WITH_MATERIAL
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Details
|
a formed benzene layer was then dried with anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
by distilling off the solvent
|
Name
|
|
Type
|
|
Smiles
|
OC(C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |